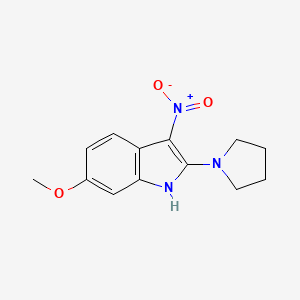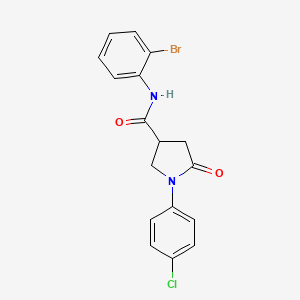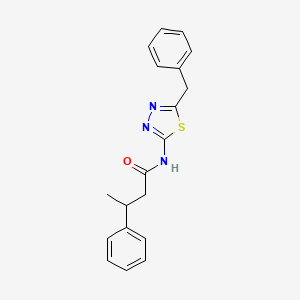![molecular formula C11H11N3O3S B4087782 N-{[(4-nitrophenyl)amino]carbonothioyl}cyclopropanecarboxamide](/img/structure/B4087782.png)
N-{[(4-nitrophenyl)amino]carbonothioyl}cyclopropanecarboxamide
Vue d'ensemble
Description
N-{[(4-nitrophenyl)amino]carbonothioyl}cyclopropanecarboxamide is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. It is commonly referred to as NPC or NPC-1C, and it is a cyclopropane-based molecule that has a nitrophenyl group attached to it. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In
Mécanisme D'action
The mechanism of action of NPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. NPC has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In agriculture, NPC has been shown to inhibit the growth of certain pests by disrupting their nervous systems.
Biochemical and Physiological Effects:
NPC has been shown to have a number of biochemical and physiological effects. In cancer cells, NPC has been shown to induce apoptosis and inhibit cell proliferation. In pests, NPC has been shown to disrupt their nervous systems, leading to paralysis and death. NPC has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NPC is its relatively simple synthesis method, which makes it easy to produce in large quantities. NPC is also relatively stable, which makes it easy to handle in laboratory experiments. However, NPC is highly reactive and can be toxic if not handled properly, which can be a limitation for some experiments.
Orientations Futures
There are a number of potential future directions for research on NPC. In medicine, NPC could be studied further as a potential treatment for various types of cancer. In agriculture, NPC could be studied further as a potential pesticide for use in organic farming. In materials science, NPC could be studied further for its potential use in the development of new materials with unique properties. Additionally, further research could be done to better understand the mechanism of action of NPC and to identify any potential side effects or limitations of its use.
Applications De Recherche Scientifique
NPC has been studied extensively for its potential applications in various fields. In medicine, NPC has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. In agriculture, NPC has been studied as a potential pesticide due to its ability to inhibit the growth of certain pests. In materials science, NPC has been studied for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
N-[(4-nitrophenyl)carbamothioyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c15-10(7-1-2-7)13-11(18)12-8-3-5-9(6-4-8)14(16)17/h3-7H,1-2H2,(H2,12,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDQHCVSHNSUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B4087721.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4087723.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B4087727.png)
![3-benzyl-6-isopropyl-2-(isopropylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4087740.png)
![3-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4087744.png)

![5-(4-fluorobenzyl)-1-(4-methylphenyl)-5-[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4087769.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4087772.png)
![2-bromo-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4087781.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-chlorobenzamide](/img/structure/B4087786.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4087794.png)
